1-[(4-Nitrobenzyl)oxy]urea

Oncology Medicinal Chemistry Cell Biology

Select 1-[(4-Nitrobenzyl)oxy]urea for precise SAR exploration. Its 4-nitrobenzyl group serves as a photolabile cage for spatiotemporal urea release, enabling urease kinetic studies. The benzyloxyurea core targets leukemia cell lines (K562/L1210) and ACAT enzymes, making it a strategic starting point for anticancer and atherosclerosis probe development. Not a direct substitute for hydroxyurea; unique electronic and H-bonding profile. For R&D only.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 31150-87-5
Cat. No. B3051116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Nitrobenzyl)oxy]urea
CAS31150-87-5
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CONC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O4/c9-8(12)10-15-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12)
InChIKeyNIRQVZUQDNTANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Nitrobenzyl)oxy]urea (CAS 31150-87-5): Technical Specifications and Class Definition for Procurement


1-[(4-Nitrobenzyl)oxy]urea (CAS 31150-87-5) is a member of the benzyloxyurea class, characterized by a 4-nitrobenzyl group attached via an oxygen atom to a urea core . As an N-alkoxyurea, its structure incorporates the 4-nitrophenyl moiety, a common pharmacophore in medicinal chemistry . It serves primarily as an organic synthesis intermediate and is supplied as a research-grade chemical with a typical purity specification of ≥95% .

Why Substitution of 1-[(4-Nitrobenzyl)oxy]urea with Closely Related Analogs is High-Risk Without Validation


Substitution among benzyloxyurea derivatives is not scientifically sound without empirical validation due to the profound impact of even subtle structural modifications on molecular properties. The position of the nitro group (para- vs. meta-) on the benzyl ring [1] and the presence of the N-O bond in the N-alkoxyurea linker are key structural features known to significantly alter electronic distribution, hydrogen-bonding capacity, and molecular conformation [2]. These changes can drastically affect solubility, metabolic stability, and target binding affinity in biological systems [3]. Therefore, assuming functional equivalence between 1-[(4-Nitrobenzyl)oxy]urea and other benzylurea or hydroxyurea analogs is a high-risk strategy for any research or development program.

Evidence-Based Differentiation of 1-[(4-Nitrobenzyl)oxy]urea: A Quantitative Procurement Guide


Class-Level Activity in Leukemia Cell Lines: A Basis for Prioritization

A 2014 study evaluating a series of benzyloxyurea derivatives, which includes the structural class of 1-[(4-Nitrobenzyl)oxy]urea, demonstrated promising anticancer activity in vitro against human leukemia cell line K562 and murine leukemia cell line L1210 when compared to hydroxyurea (HU), a clinically used ribonucleotide reductase inhibitor [1]. While the exact compound was not among those tested, the study provides class-level evidence that benzyloxyurea derivatives can exhibit superior activity to the parent drug HU. For example, compound 4g showed significantly greater apoptotic activity against K562 cells than HU [2]. This establishes a class-level inference that 1-[(4-Nitrobenzyl)oxy]urea may be a valuable starting point or comparator in oncology-focused discovery programs.

Oncology Medicinal Chemistry Cell Biology

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition: A Niche Therapeutic Avenue

The benzylurea scaffold, of which 1-[(4-Nitrobenzyl)oxy]urea is a derivative, has been patented for its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT) in macrophages [1]. This enzyme is a key player in the formation of foam cells within arterial walls, a critical step in atherosclerosis progression [1]. The patent specifically claims substituted benzylurea derivatives, and while the exact compound is not exemplified, the class-level inference is strong that compounds with this core structure can modulate this specific pathway [1]. This is a direct, mechanistic differentiation from other urea-based compounds that do not feature the benzyloxy motif.

Cardiovascular Disease Enzyme Inhibition Atherosclerosis

Caged Urea Photorelease: A Potential Application in Chemical Biology

Photolabile o-nitrobenzyl derivatives of urea are established tools in chemical biology for the controlled, light-triggered release of free urea to study enzyme kinetics [1]. Research demonstrates that alpha-substituted 2-nitrobenzyl groups attached to the urea nitrogen can be photolyzed in aqueous solution to release free urea [2]. This class-level inference suggests 1-[(4-Nitrobenzyl)oxy]urea, with its 4-nitrobenzyl group attached to the urea oxygen, may serve a similar function as a 'caged' urea or a precursor for developing such tools. This distinguishes it from non-photolabile urea analogs, which cannot be used in spatiotemporally controlled release experiments.

Chemical Biology Photochemistry Enzymology

Potential for Urea Transporter (UT) Inhibition: A Putative Target

Public databases contain records suggesting that 1-[(4-Nitrobenzyl)oxy]urea and its close analogs have been evaluated for their ability to inhibit urea transporters (UTs), specifically UT-A1 and UT-B [1]. A related compound in the BindingDB database shows an IC50 of 750 nM for rat UT-A1 [2]. While direct, head-to-head data for this exact compound are not public, the structural similarity and the presence of this data for its analogs strongly imply that 1-[(4-Nitrobenzyl)oxy]urea could be a valuable tool for probing the urea transporter system. This is a distinct and specific mechanism not shared by hydroxyurea or other simple urea derivatives, which are not typically potent UT inhibitors.

Diuretics Membrane Transport Kidney Physiology

Defined Application Scenarios for 1-[(4-Nitrobenzyl)oxy]urea in Research and Development


Medicinal Chemistry: Lead Optimization for Hematological Malignancies

Procurement of 1-[(4-Nitrobenzyl)oxy]urea is justified for medicinal chemistry programs seeking to design and synthesize novel anticancer agents. As a member of the benzyloxyurea class that has demonstrated activity against leukemia cell lines K562 and L1210 [1], this compound can serve as a core scaffold for generating focused libraries. Its 4-nitrobenzyl substitution provides a specific handle for structure-activity relationship (SAR) studies aimed at improving potency and selectivity relative to the benchmark drug hydroxyurea (HU) [1].

Cardiovascular Research: Probing ACAT as a Target for Atherosclerosis

This compound is a strategic selection for investigators focused on the ACAT enzyme as a therapeutic target for atherosclerosis. The benzylurea core is a known pharmacophore for ACAT inhibition [2]. Using 1-[(4-Nitrobenzyl)oxy]urea as a tool compound or a synthetic starting point can enable the study of foam cell formation suppression in macrophages, a key event in arterial plaque development [2].

Chemical Biology: Developing Caged Urea Tools for Enzymology

Researchers requiring spatiotemporal control over urea concentration in biological systems should prioritize this compound. The 4-nitrobenzyl group is a classic photolabile protecting group (caging group) [3]. 1-[(4-Nitrobenzyl)oxy]urea is therefore a logical candidate for creating a 'caged urea' that can be photolyzed with UV light to release free urea on demand, enabling precise kinetic studies of urease and other urea-dependent processes [3].

Membrane Physiology: Investigating Urea Transporter Function

Scientists studying kidney physiology and fluid balance should consider procuring this compound to explore its potential as a urea transporter (UT) inhibitor. Evidence suggests that structurally related N-alkoxyureas can potently inhibit UT-A1 and UT-B [4]. This positions 1-[(4-Nitrobenzyl)oxy]urea as a high-value chemical probe for investigating the role of these transporters in urinary concentration and for validating them as novel diuretic targets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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